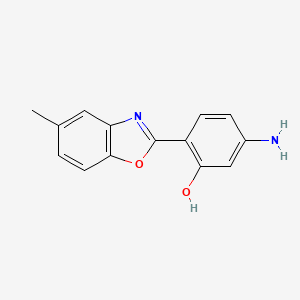
3-Bromo-4-methoxybenzene-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-methoxybenzene-1-sulfinic acid, also known as BMBS, is a compound used in scientific research and industry. It has a molecular formula of C7H7BrO4S and a molecular weight of 267.1 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-methoxybenzene-1-sulfinic acid are not detailed in the literature, similar compounds with –SO3H functional groups have been used as catalysts in organic reactions . These acidic ionic liquids can act as safer substitutes for volatile organic solvents or traditional Brønsted or Lewis acid catalysts .Scientific Research Applications
Solvolytic Nucleophilic Substitution
Studies have elucidated the role of neighboring methoxyl groups in solvolytic nucleophilic substitution reactions. The investigation into the solvolysis of ω-methoxy-1-alkyl bromobenzene-sulfonates reveals the significant impact of methoxyl participation, particularly in cases where anchimerically assisted ionization dominates. This research provides insight into the mechanisms of reaction and potential applications in synthetic organic chemistry (Winstein et al., 1958).
Reactions with Furan Compounds
Research into the regioselectivity of reactions between methoxydehydrobenzenes and furans has been conducted to understand the cycloadducts formed from these interactions. Such studies are crucial for developing synthetic pathways in organic chemistry, offering potential routes for creating complex molecular architectures (Giles et al., 1991).
Bromophenol Derivatives from Marine Algae
The isolation of bromophenol derivatives from marine algae has highlighted the potential of naturally occurring compounds for pharmaceutical and biotechnological applications. These compounds, which include derivatives structurally related to 3-Bromo-4-methoxybenzene-1-sulfinic acid, have been evaluated for their activity against human cancer cell lines and microorganisms, underscoring the importance of marine natural products in drug discovery and development (Zhao et al., 2004).
Antioxidant Activity of Marine Red Alga
A study on the isolation, characterization, and evaluation of antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, including compounds related to 3-Bromo-4-methoxybenzene-1-sulfinic acid, has contributed to the understanding of natural antioxidants. These findings suggest that such compounds could be beneficial in preventing oxidative stress-related diseases, offering a natural alternative to synthetic antioxidants (Li et al., 2011).
Development of Proton Exchange Membranes
In the field of materials science, research into the development of poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains has incorporated methoxyphenyl groups, akin to the structure of 3-Bromo-4-methoxybenzene-1-sulfinic acid. Such materials are pivotal for advancing fuel cell technologies, highlighting the role of organic synthesis in creating high-performance materials for sustainable energy solutions (Wang et al., 2012).
properties
IUPAC Name |
3-bromo-4-methoxybenzenesulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-11-7-3-2-5(12(9)10)4-6(7)8/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMHRPBIGIGVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)

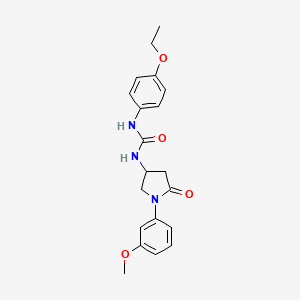
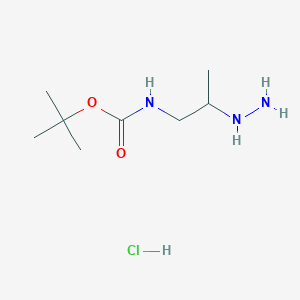
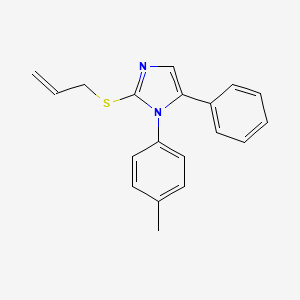

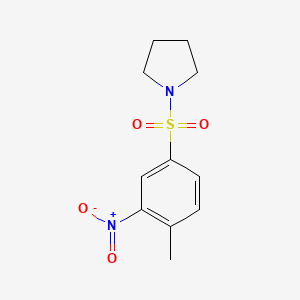
![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)
![1-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2962671.png)
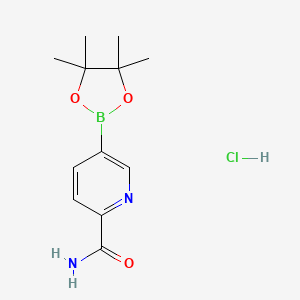
![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)
![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

